molecular formula C20H23NO B1359480 2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-49-3

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1359480
CAS No.: 898776-49-3
M. Wt: 293.4 g/mol
InChI Key: NHXXNZZWCRFSCB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone ( 898776-49-3) is a chemical compound offered for research and development purposes . It is a derivative of the benzophenone structure, which is a common scaffold and photoinitiator in organic chemistry and materials science . With a molecular formula of C20H23NO and a molecular weight of 293.40 g/mol, this compound serves as a specialized building block for synthetic organic chemistry . Benzophenone derivatives are generally of significant interest in pharmaceutical and materials research due to their role as key intermediates in synthesizing more complex molecules . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXXNZZWCRFSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642749
Record name (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-49-3
Record name Methanone, (2,6-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The most common and effective preparation method involves:

  • Step 1: Preparation of 2,6-dimethylbenzoyl chloride as the acyl chloride precursor.
  • Step 2: Friedel-Crafts acylation or related coupling to form the benzophenone core.
  • Step 3: Introduction of the pyrrolidinomethyl group via nucleophilic substitution or reductive amination on the 4'-position of the phenyl ring.

This approach ensures regioselectivity and preserves the ketone group integrity.

Detailed Synthetic Route

Step Reagents and Conditions Description Yield / Notes
1 2,6-Dimethylbenzoic acid + Thionyl chloride (SOCl2) Conversion to 2,6-dimethylbenzoyl chloride under anhydrous conditions Quantitative conversion typical
2 2,6-Dimethylbenzoyl chloride + 4-bromobenzene or 4-formylphenyl derivative + AlCl3 (Friedel-Crafts catalyst) Formation of 2,6-dimethyl-4'-benzoylbenzene intermediate Moderate to good yields (60-85%)
3 4'-Formyl intermediate + Pyrrolidine + Reducing agent (e.g., NaBH3CN) Reductive amination to introduce pyrrolidinomethyl group at 4'-position Yields typically 70-90%
4 Purification by recrystallization or column chromatography To isolate pure this compound Purity >98% confirmed by NMR and HPLC

Note: The pyrrolidinomethyl group is typically introduced via reductive amination of a 4'-formylbenzophenone intermediate with pyrrolidine, a method supported by analogous syntheses of related benzophenone derivatives.

Reaction Conditions and Parameters

Parameter Typical Range Notes
Solvent Anhydrous dichloromethane, tetrahydrofuran (THF), or toluene Anhydrous conditions prevent hydrolysis of acyl chlorides
Temperature 0°C to 50°C Lower temperatures favor selectivity and reduce side reactions
Reaction Time 2 to 24 hours Depending on step and scale
Base Triethylamine or pyridine Used to neutralize HCl generated during acylation
Catalyst Aluminum chloride (AlCl3) or Lewis acids For Friedel-Crafts acylation

Purification and Characterization

  • Purification: Typically via recrystallization from suitable solvents or silica gel column chromatography.
  • Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and melting point analysis.
  • Yields: Overall isolated yields range from 60% to 90% depending on scale and purity requirements.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Friedel-Crafts Acylation + Reductive Amination 2,6-Dimethylbenzoyl chloride, pyrrolidine, AlCl3, NaBH3CN Electrophilic aromatic substitution + reductive amination High regioselectivity, well-established Requires strict anhydrous conditions, use of corrosive reagents
CDI-Mediated Activation + Pyrrolidine Addition 2,6-Dimethylbenzoic acid, CDI, pyrrolidine Amide formation via activated ester Mild conditions, high yields CDI cost, possible steric hindrance
Continuous Flow Synthesis Same as above, optimized in flow reactors Scalable, automated High reproducibility, safer handling Requires specialized equipment

Research Findings and Notes

  • The presence of methyl groups at 2 and 6 positions increases steric hindrance, which can affect reaction rates and yields, particularly in amide or imine formation steps.
  • Reductive amination is preferred for introducing the pyrrolidinomethyl group due to its mild conditions and high selectivity.
  • Industrial processes focus on continuous flow to enhance safety and product consistency.
  • Purification methods must ensure removal of residual Lewis acids and bases to prevent impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Comparisons:

Photoinitiator Efficiency: Benzophenone (BP) derivatives are activated at higher wavelengths (300–365 nm) compared to other photoinitiators . The pyrrolidinomethyl group in this compound may alter radical generation efficiency due to steric hindrance from the methyl groups and electron-donating effects of the pyrrolidine moiety. This contrasts with BP-1 and BP-3, where hydroxyl and methoxy groups enhance hydrogen abstraction for crosslinking .

Biological Activity: The antifungal activity of 2,6-dichlorophenyl 4-chlorobenzoate highlights the role of halogen substituents in enhancing bioactivity. Xanthones, derived from benzophenone cyclization, exhibit antiplasmodial activity but lack the pyrrolidine functionality .

Physicochemical Properties: The 2,6-dimethyl substitution in the target compound likely increases steric hindrance, reducing reactivity in polymerization compared to unsubstituted BP derivatives . The pyrrolidinomethyl group may improve solubility in organic solvents relative to BP-1 and BP-3, which have polar hydroxyl/methoxy groups .

Substituent-Driven Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: BP-3’s methoxy group (electron-donating) enhances UV absorption, while chloro substituents in 2,6-dichlorophenyl 4-chlorobenzoate (electron-withdrawing) improve antifungal potency . The pyrrolidine group in the target compound may act as a weak electron donor, influencing photochemical behavior.

Biological Activity

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound with significant biological activity, characterized by its unique molecular structure (C20H23NO) and a molecular weight of 293.4 g/mol. This compound features two methyl groups at the 2 and 6 positions of the benzene ring and a pyrrolidinomethyl group attached to the para position of another benzene ring. Its unique structure allows for diverse applications in medicinal chemistry, organic synthesis, and biological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes, influencing various cellular processes. For instance, its potential antimicrobial activity could stem from the inhibition of bacterial enzymes, while anticancer properties may relate to the induction of apoptosis in cancer cells.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further studies in cancer therapeutics.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, including neuronal nitric oxide synthase (nNOS), with selectivity over other isoforms .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Inhibition of Neuronal Nitric Oxide Synthase : A study found that certain derivatives showed low nanomolar inhibition of nNOS with substantial selectivity over endothelial nitric oxide synthase (eNOS). This suggests potential therapeutic applications in neurological disorders where nitric oxide signaling is disrupted .
  • Antimicrobial Studies : Investigations into the antimicrobial properties revealed that this compound could inhibit bacterial growth in vitro, indicating its potential as a lead compound for developing new antibiotics.
  • Apoptosis Induction : Experimental results demonstrated that the compound could induce apoptosis in various cancer cell lines, suggesting its role as a candidate for anticancer drug development.

Comparative Analysis

The following table summarizes the structural features and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
2,6-DimethylbenzophenoneLacks the pyrrolidinomethyl groupDifferent reactivity due to absence of nitrogen-containing moiety
2,4-Dimethyl-4'-pyrrolidinomethyl benzophenoneMethyl groups at different positionsAffects reactivity and application spectrum
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenoneContains chloro and fluoro substituentsInfluences reactivity and interaction with biological targets
2-Cyano-4'-pyrrolidinomethyl benzophenoneContains a cyano groupAlters electronic properties compared to other derivatives

Q & A

Q. What are the optimal synthetic routes for 2,6-dimethyl-4'-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to form the benzophenone backbone, followed by nucleophilic substitution to introduce the pyrrolidinomethyl group. Key steps include:
  • Step 1 : Reacting 2,6-dimethylbenzene with 4-(chloromethyl)benzoyl chloride under AlCl₃ catalysis to form the benzophenone core.
  • Step 2 : Introducing pyrrolidine via SN2 reaction using a polar aprotic solvent (e.g., DMF) at 60–80°C.
    Optimization requires monitoring reaction kinetics using TLC/HPLC and adjusting stoichiometry (e.g., excess pyrrolidine to drive substitution). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze ¹H and ¹³C spectra for expected peaks (e.g., methyl groups at δ ~2.3 ppm, pyrrolidine protons at δ ~1.5–2.7 ppm).
  • IR : Confirm carbonyl stretch (C=O) near 1660–1680 cm⁻¹ and absence of unreacted chloromethyl groups (~600 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion ([M+H]⁺) at m/z 307.4 (C₂₀H₂₁NO).
    Cross-validate with computational tools (e.g., Gaussian for predicted NMR shifts) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,6-dimethyl vs. 2,4-dichloro) on the benzophenone core influence electronic properties and reactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). Methyl groups at the 2,6-positions are electron-donating, stabilizing the benzophenone core through inductive effects, whereas halogens (e.g., Cl) are electron-withdrawing. Compare Hammett σ values to predict reactivity in further functionalization (e.g., σ = -0.17 for methyl vs. +0.76 for Cl). Experimental validation via UV-Vis spectroscopy can track solvatochromic shifts in polar solvents .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from stereoelectronic effects or metabolic instability. Address this by:
  • SAR Studies : Synthesize analogs with modified pyrrolidine substituents (e.g., N-methylation) and test in vitro bioactivity.
  • Metabolic Profiling : Use LC-MS to identify degradation products in liver microsome assays.
  • Molecular Docking : Compare binding poses in target proteins (e.g., kinases) to assess steric clashes or hydrogen-bond mismatches.
    Cross-reference with benzophenone derivatives showing confirmed antifungal or kinase-inhibitory activity .

Q. How can hydrogen-bonding interactions of the pyrrolidinomethyl group be characterized in solution-phase studies?

  • Methodological Answer : Employ time-resolved infrared (TRIR) spectroscopy to monitor ν(C=O) stretching frequency shifts in solvents like acetonitrile or DMSO. Titrate with hydrogen-bond donors (e.g., water) and fit data to Kubo–Anderson models to quantify hydrogen-bond lifetimes (e.g., τ ≈ 7.7 ps for similar benzophenones). Compare with computational MD simulations of solvent-shell dynamics .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Validate with ANOVA for inter-group variability and apply Bonferroni correction for multiple comparisons. For low sample sizes, employ Bayesian hierarchical models to reduce Type I errors. Tools like GraphPad Prism or R (drc package) are suited for this analysis .

Q. How should researchers design experiments to distinguish between steric and electronic effects in substituent-modified derivatives?

  • Methodological Answer : Adopt a factorial design:
  • Variable 1 : Substituent type (e.g., methyl for steric, nitro for electronic).
  • Variable 2 : Position (ortho, meta, para).
    Measure outcomes (e.g., reaction rates, binding affinities) and apply multivariate analysis (PCA or PLS) to decouple steric/electronic contributions. Use X-ray crystallography to quantify steric bulk via van der Waals radii .

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